4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
Description
This compound is a benzoic acid derivative with a complex substituent system. Its core structure includes:
- Phenoxy linker: Connects the benzoic acid to a substituted aromatic ring.
- 2-Methoxy group: Electron-donating substituent that may influence electronic properties and metabolic stability.
The fluorophenyl group and trioxodiazinan ring system distinguish this compound from simpler benzoic acid derivatives.
Properties
IUPAC Name |
4-[[4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O7/c1-35-22-13-16(4-11-21(22)36-14-15-2-5-17(6-3-15)25(32)33)12-20-23(30)28-26(34)29(24(20)31)19-9-7-18(27)8-10-19/h2-13H,14H2,1H3,(H,32,33)(H,28,30,34)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUODJLRYQHEDO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362079 | |
| Record name | STK610944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-45-9 | |
| Record name | STK610944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Protocol
Reactants :
-
4-Fluorobenzylamine
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Dialkyl malonate (e.g., diethyl malonate)
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Urea or thiourea
Conditions :
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Solvent: Anhydrous ethanol or THF
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Catalyst: p-Toluenesulfonic acid (pTSA)
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Temperature: Reflux (78–90°C)
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Time: 12–24 hours
Mechanism :
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Nucleophilic attack of 4-fluorobenzylamine on malonate carbonyl groups.
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Tautomerization to stabilize the ylidene structure.
Yield : 65–72% (based on analogous trioxo-diazinan syntheses)
Functionalization of the Phenoxy Linker
The 2-methoxyphenoxy segment is introduced via nucleophilic aromatic substitution (SNAr).
SNAr Reaction Optimization
Reactants :
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4-Hydroxy-3-methoxybenzaldehyde
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α-Bromo-p-xylene
Conditions :
-
Base: Potassium carbonate (K₂CO₃)
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Solvent: DMF or acetone
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Temperature: 60–80°C
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Time: 6–8 hours
Key Observations :
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Electron-withdrawing methoxy group directs substitution to the para position.
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Excess K₂CO₃ improves yields by deprotonating the phenolic hydroxyl.
Coupling of Diazinan and Phenoxy Units
The diazinan ylidene and phenoxy aldehyde are coupled via a Knoevenagel condensation.
Knoevenagel Condensation
Reactants :
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1-(4-Fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene
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4-(Bromomethyl)-2-methoxybenzaldehyde
Conditions :
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Catalyst: Piperidine or ammonium acetate
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Solvent: Toluene or dichloromethane
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Temperature: Room temperature to 40°C
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Time: 4–6 hours
Critical Parameters :
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Strict exclusion of moisture to prevent hydrolysis of the ylidene group.
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Use of molecular sieves to absorb water byproducts.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | 4-Fluorobenzylamine, diethyl malonate, urea | Ethanol, pTSA, reflux | 65–72 |
| 2 | SNAr | 4-Hydroxy-3-methoxybenzaldehyde, α-bromo-p-xylene | K₂CO₃, DMF, 80°C | 82–89 |
| 3 | Knoevenagel | Diazinan ylidene, phenoxy aldehyde | Piperidine, toluene, 40°C | 58–64 |
| 4 | Ester hydrolysis | NaOH, THF/Water | 60°C | 90–95 |
Analytical Data Validation
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, ylidene CH), 7.89–7.12 (m, aromatic H), 5.32 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
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IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1675 cm⁻¹ (C=N stretch).
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HPLC Purity : ≥98.5% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Mitigation Strategies
-
Low Yields in Cyclocondensation :
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Epimerization at Ylidene Carbon :
-
Byproduct Formation in SNAr :
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential antimicrobial and anticancer properties . Research has shown that derivatives of diazinanones exhibit cytotoxic activities against various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural characteristics .
Drug Development
Due to its unique functional groups, this compound is being explored as a lead compound in the development of new therapeutic agents. The presence of the fluorophenyl group may enhance the bioavailability and efficacy of potential drugs derived from it.
Chemical Biology
The ability of this compound to interact with specific biological targets makes it a candidate for studies in chemical biology , where understanding its mechanism of action can lead to insights into cellular processes and disease mechanisms.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that compounds similar to 4-[(4-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid exhibit significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The mechanism appears to involve the inhibition of cell proliferation pathways.
Case Study 2: Antimicrobial Properties
Research has indicated that derivatives containing diazinanone structures show promising antimicrobial activity against various pathogens. This suggests that the compound could be further developed as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group and diazinane ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone and Thiazole Derivatives
- 2-((5E)-5-{[5-(4-Bromophenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl)Butanoic Acid (): Similarities: Contains a thiazolidinone ring with a conjugated furyl-bromophenyl substituent and a carboxylic acid group. Differences: Bromophenyl vs. fluorophenyl substituents; butanoic acid vs. benzoic acid backbone. Bromine’s larger atomic radius may alter steric interactions compared to fluorine.
- 5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-3-(4-Hydroxyphenyl)-4-Thiazolidinone (): Features dual methoxyphenyl and hydrazono groups. The hydroxyl group enhances polarity, contrasting with the target compound’s methoxy and fluorophenyl groups. Structural Insight: Methoxy groups in both compounds may improve metabolic stability, but fluorine’s electronegativity could enhance binding specificity .
Pyrazole and Triazole Derivatives
3-(2,4-Dichloro-5-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid () :
- Combines fluorophenyl and methoxyphenyl substituents with a pyrazole-carboxylic acid core.
- Comparison: The dichloro-fluorophenyl group introduces stronger electron-withdrawing effects than the target compound’s single fluorophenyl group. This may influence reactivity in electrophilic substitution reactions .
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (): Contains a fluorophenyl-triazole-pyrazole-thiazole hybrid. The chloro substituent and thiazole ring differ from the target compound’s trioxodiazinan system.
Benzimidazole and Sulfonyl Derivatives
- 4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-YlMethanesulfinyl)-Benzimidazole-1-Sulfonyl]Phenoxyacetic Acid (): Features a sulfinyl-benzimidazole core with methoxy groups. The sulfonyl linker contrasts with the target compound’s phenoxy bridge. Structural Insight: Sulfonyl groups enhance stability but may reduce membrane permeability compared to the target’s trioxodiazinan system .
Key Structural and Functional Comparisons
Table 1: Substituent and Functional Group Analysis
Table 2: Electronic and Steric Effects
Biological Activity
The compound 4-[(4-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A benzoic acid moiety.
- A methoxyphenoxy group.
- A diazinan derivative with a fluorophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorophenyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors associated with inflammatory or metabolic processes.
- Antioxidant Activity : The trioxo group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Assays and Findings
Extensive research has been conducted to evaluate the biological activity of this compound across various models:
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : The compound showed a GI50 value indicative of potent cytotoxicity.
- HCT-116 (colorectal cancer) : Similar results were observed, suggesting broad-spectrum anticancer activity.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HCT-116 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the efficacy of the compound against various cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis pathways .
- Inflammatory Response Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the standard synthetic routes for this compound, and what intermediates are critical?
The synthesis involves multi-step protocols starting from accessible precursors. Key intermediates include the diazinan-5-ylidene core, formed via condensation of a diazine derivative with fluorophenyl precursors under controlled pH and temperature . Subsequent coupling with methoxyphenoxy and benzoic acid moieties requires nucleophilic substitution or Mitsunobu reactions. Critical steps include purification via recrystallization (e.g., DMF-acetic acid mixtures) to isolate intermediates .
Advanced: How can reaction yields be optimized while minimizing byproducts like regioisomers?
Optimization requires precise control of reaction conditions:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during diazinan-5-ylidene formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution efficiency .
- Catalysts : Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .
Monitor reaction progress with TLC/HPLC and employ column chromatography for byproduct separation .
Basic: What analytical techniques are essential for structural validation?
- NMR : H/C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl aromatic signals) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 523.12) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm) and trioxo-diazinan vibrations .
Advanced: How can computational methods like DFT aid in predicting electronic properties?
Density functional theory (DFT) calculates bond lengths, angles, and electron density maps to:
- Predict reactivity at the diazinan-5-ylidene methyl group .
- Model HOMO-LUMO gaps for photostability assessments .
- Validate crystallographic data (e.g., torsional angles between fluorophenyl and methoxyphenoxy groups) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .
Advanced: How can in vivo pharmacokinetics and target engagement be evaluated?
- Pharmacokinetics : Administer via intravenous/oral routes in rodent models; quantify plasma levels using LC-MS/MS .
- Target identification : Employ pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout screens .
Basic: What strategies improve aqueous solubility for biological testing?
- Salt formation : Convert the benzoic acid group to sodium/potassium salts .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
- Micellar encapsulation : Employ pluronic surfactants for nanoparticle dispersion .
Advanced: How do structural modifications (e.g., methoxy → ethoxy) affect SAR?
- Methoxy → Ethoxy : Increases lipophilicity (logP +0.5) but reduces solubility. Correlate with enhanced membrane permeability in Caco-2 assays .
- Fluorophenyl → Chlorophenyl : Alters steric bulk, reducing COX-2 inhibition by 40% .
Basic: How to resolve contradictions in reported bioactivity data across analogs?
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare IC values from ≥3 independent studies to identify outliers .
Advanced: What safety protocols are critical for handling reactive intermediates?
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., acetic acid) .
- PPE : Acid-resistant gloves and goggles during benzoic acid derivatization .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 12345678) .
- Instrumentation : Use Bruker Avance III HD NMR (400 MHz) for high-resolution analysis .
- Statistical rigor : Apply ANOVA for biological triplicates (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
